Technical Guide: 3-Nitro-4-(trifluoromethyl)aniline (CAS 393-11-3)
Technical Guide: 3-Nitro-4-(trifluoromethyl)aniline (CAS 393-11-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Nitro-4-(trifluoromethyl)aniline, a key chemical intermediate. The information is curated for professionals in research and development, with a focus on its physicochemical properties, synthesis, applications, and safety protocols.
Chemical Identity and Properties
3-Nitro-4-(trifluoromethyl)aniline, also known as 5-Amino-2-nitrobenzotrifluoride, is an aromatic amine.[1][2] The presence of both a nitro group and a trifluoromethyl group significantly influences its chemical reactivity, making it a valuable precursor in complex organic synthesis.[3]
Physicochemical Properties
The core physical and chemical characteristics of 3-Nitro-4-(trifluoromethyl)aniline are summarized below. These properties are essential for designing experimental conditions, including solvent selection and reaction temperature.
| Property | Value | Citations |
| CAS Number | 393-11-3 | [1][2][4] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [1][4][5][6] |
| Molecular Weight | 206.12 g/mol | [4][5][6] |
| Appearance | Yellow to orange crystalline powder | [7] |
| Melting Point | 122-129 °C | [4][7][8] |
| Boiling Point | 326.4 ± 42.0 °C (Predicted) | [5][8][9] |
| Density | ~1.5 g/cm³ (estimate) | [5] |
| Solubility | Slightly soluble in DMSO and Methanol. Soluble in ether. | [8][9] |
| pKa | -0.22 ± 0.10 (Predicted) | [9] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of the compound.
| Spectrum | Data | Citations |
| IR | νmax cm⁻¹: 3535 (NH₂), 3434 (NH₂), 1635, 1592 (NO₂), 1520 (NO₂) | [10][11] |
| ¹H NMR | (400 MHz, DMSO-d₆) δ 8.59 (d, J = 2.7 Hz, 1H), 8.55 (dd, J = 9.3, 2.7 Hz, 1H), 7.55 (br s, 2H), 7.32 (d, J = 9.3 Hz, 1H) | [10][11] |
| ¹³C NMR | (100 MHz, DMSO-d₆) δ 151.8 (C), 135.0 (C), 128.7 (CH), 123.7 (q, J = 5.9 Hz, C), 123.4 (q, J = 272.5 Hz, CF₃), 120.3 (CH), 116.7 (q, J = 31.5 Hz, C) | [10] |
Synthesis and Reactions
3-Nitro-4-(trifluoromethyl)aniline is primarily used as an intermediate in organic synthesis.[10] A common application is in the preparation of the non-steroidal anti-androgen drug, Flutamide.[8]
General Synthesis Workflow
The synthesis of 3-Nitro-4-(trifluoromethyl)aniline can be achieved through the nitration of an acetylated precursor, followed by deprotection. This multi-step process ensures regioselective nitration.
Role in Flutamide Synthesis
This compound is a critical building block for Flutamide. The amino group of 3-Nitro-4-(trifluoromethyl)aniline is typically acylated to form the final drug substance.
Experimental Protocols
Synthesis from m-(Trifluoromethyl)aniline[15]
A documented method involves a two-step process starting from m-(trifluoromethyl)aniline.[12]
-
Step 1: Acetylation : m-(Trifluoromethyl)aniline is reacted with acetyl chloride in a non-protic solvent to yield N-[3-(trifluoromethyl)phenyl]acetamide.
-
Step 2: Nitration : The resulting acetanilide is nitrated. This reaction is typically performed under heating conditions (e.g., 60-65 °C).[12]
-
Step 3: Hydrolysis : The acetyl group is removed from the 4-nitro-3-trifluoromethyl acetanilide intermediate using potassium carbonate in an ethanol solution to yield the final product.[12]
Synthesis from 1-azido-4-nitrobenzene[13]
An alternative synthesis route has been described:[10]
-
A thiazolium salt catalyst is added to a solution of 1-azido-4-nitrobenzene and t-BuOH in degassed THF under an argon atmosphere.
-
The suspension is stirred, and then NaOt-Bu is added.
-
After the reaction is complete (e.g., 12 hours), water is added, and the product is extracted with an organic solvent like ethyl acetate.
-
The combined organic phases are dried and concentrated.
-
Purification is achieved via silica gel chromatography.
Applications
The unique electronic properties imparted by the nitro and trifluoromethyl groups make this compound a versatile intermediate.
-
Pharmaceuticals : It is a key precursor for active pharmaceutical ingredients (APIs), most notably in the synthesis of anti-cancer drugs like Flutamide.[3][13] The trifluoromethyl group often enhances bioavailability and metabolic stability.[3]
-
Agrochemicals : It serves as an intermediate in the manufacturing of various pesticides and herbicides.[3][13]
-
Dyes and Pigments : The chromophoric nature of the molecule makes it suitable for producing specialized dyes.[13]
-
Research : It is used as a biochemical reagent in life science research and as a building block for novel compounds in medicinal chemistry.[13][14]
Safety and Handling
Proper handling of 3-Nitro-4-(trifluoromethyl)aniline is crucial to ensure laboratory safety.
Hazard Identification
| Hazard Type | GHS Classification and Statements | Citations |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [15] |
| Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
| Precautionary Statements | P261, P280, P302+P352, P304+P340, P305+P351+P338 | [4][15] |
Handling and Storage
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[15][16] A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded.[15]
-
Handling : Avoid breathing dust.[16] Wash hands and any exposed skin thoroughly after handling.[16] Use only in a well-ventilated area.
-
Storage : Store in a dry, cool, and well-ventilated place.[4][16] Keep the container tightly closed. Store at temperatures between 10°C - 25°C.[4]
-
Incompatibilities : Avoid strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[16]
Analytical Workflow
A standard workflow for the analysis and quality control of 3-Nitro-4-(trifluoromethyl)aniline involves multiple analytical techniques to confirm identity, purity, and quality.
References
- 1. scbt.com [scbt.com]
- 2. 4-NITRO-3-(TRIFLUOROMETHYL)ANILINE | CAS 393-11-3 [matrix-fine-chemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Nitro-3-(trifluoromethyl)aniline (FLU-1) | 393-11-3 | FN26253 [biosynth.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Nitro-3-trifluoromethyl aniline | 393-11-3 | MOLNOVA [molnova.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 4-Nitro-3-(Trifluoromethyl)Aniline CAS No. 393-11-3 | Reformchem [reformchem.com]
- 9. ru.unilongindustry.com [ru.unilongindustry.com]
- 10. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]
- 11. 4-Nitro-3-trifluoromethyl aniline | 393-11-3 [chemicalbook.com]
- 12. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 13. chemimpex.com [chemimpex.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. fishersci.fr [fishersci.fr]
- 16. fishersci.com [fishersci.com]
